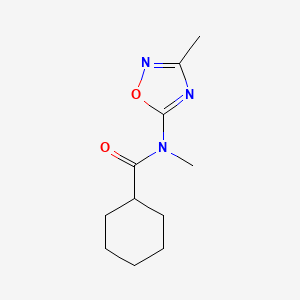
Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is a compound with significant potential in various fields of scientific research. It is characterized by its unique structure, which includes a furan ring substituted with a nitro group and a hydrazinecarboxamide moiety.
Méthodes De Préparation
The synthesis of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of 2-hydroxy-1-(5-nitrofuran-2-yl)ethanone with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives. Typical reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its antibacterial properties, the compound is being explored for use in treating bacterial infections.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes and DNA. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and ultimately cell death .
Comparaison Avec Des Composés Similaires
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone. While all these compounds share a common nitrofuran moiety, 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is unique due to its hydrazinecarboxamide group, which may contribute to its distinct biological activity .
Similar compounds include:
Nitrofurantoin: Used as an antibacterial agent, particularly for urinary tract infections.
Furazolidone: An antibacterial and antiprotozoal agent used in the treatment of gastrointestinal infections.
Propriétés
Numéro CAS |
90000-62-7 |
|---|---|
Formule moléculaire |
C7H8N4O5 |
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea |
InChI |
InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4- |
Clé InChI |
WQKNUJXZXQMAKZ-WTKPLQERSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)



![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)





